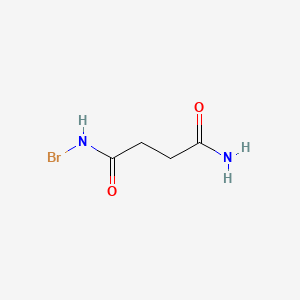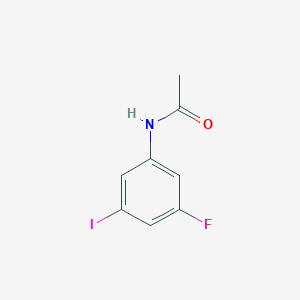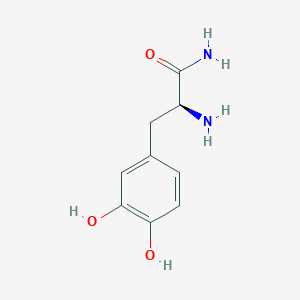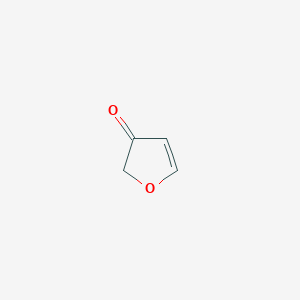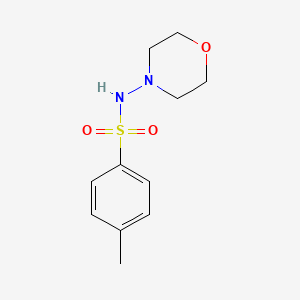
3-(5-Formylindolin-1-yl)propyl benzoate
Vue d'ensemble
Description
3-(5-Formylindolin-1-yl)propyl benzoate, also known as FIPB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in biomedical research. FIPB is a derivative of indole, which is a heterocyclic organic compound that is widely found in nature.
Applications De Recherche Scientifique
Synthesis and Cytotoxic Activity
An efficient method for synthesizing 1-(trifluoromethylsulfonamido)propan-2-yl benzoates, similar in structure to 3-(5-Formylindolin-1-yl)propyl benzoate, has been developed. This synthesis involves the activation of an oxazoline ring followed by the opening of a five-membered ring system. The synthesized compounds exhibited cytotoxic activity against various cancer cell lines, highlighting their potential as therapeutic agents in cancer treatment (Gómez-García et al., 2017).
Thrombin-Receptor Antagonists
Ethyl 4-(1-benzyl-1H-indazol-3-yl)benzoate, structurally related to 3-(5-Formylindolin-1-yl)propyl benzoate, has been synthesized as a novel thrombin-receptor antagonist. This compound and its derivatives have shown potential in the differentiation and proliferation of cancer cells, suggesting their utility in cancer therapy (郭瓊文, 2006).
Antitubercular Properties
Spiropyrazoline benzoates, which share a benzoate group with 3-(5-Formylindolin-1-yl)propyl benzoate, have been synthesized and found to exhibit significant in vitro antitubercular activity against multiple strains of Mycobacterium tuberculosis. This highlights their potential as effective agents in tuberculosis treatment (Kayukova et al., 2021).
Mesomeric Betaines Formation
Research on 3-Ethynylquinoline, which reacts with various benzoates including 3-(5-Formylindolin-1-yl)propyl benzoate, led to the formation of mesomeric betaines. These compounds have potential applications in organic synthesis and may provide insights into new chemical pathways (Schmidt et al., 2016).
Cosmetic Preservatives Analysis
In the cosmetic industry, the determination of preservatives, including benzoates like 3-(5-Formylindolin-1-yl)propyl benzoate, is crucial. A method has been developed using ultra performance liquid chromatography for the simultaneous determination of various preservatives in cosmetics (Wu et al., 2008).
Green Chemistry Approach
Isoindolinone derivatives, related to 3-(5-Formylindolin-1-yl)propyl benzoate, have been synthesized using a green chemistry approach. This method is environmentally friendly and yields a series of compounds efficiently (Shen et al., 2013).
Antipsychotic Profile
A series of phthalimide and isoindolinone derivatives, structurally related to 3-(5-Formylindolin-1-yl)propyl benzoate, were evaluated for their antipsychotic potential. These compounds showed significant activity in vitro and in vivo, indicating their potential use in treating psychiatric disorders (Norman et al., 1996).
Propriétés
IUPAC Name |
3-(5-formyl-2,3-dihydroindol-1-yl)propyl benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO3/c21-14-15-7-8-18-17(13-15)9-11-20(18)10-4-12-23-19(22)16-5-2-1-3-6-16/h1-3,5-8,13-14H,4,9-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPHWAEQEFHGYNT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=C1C=C(C=C2)C=O)CCCOC(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80693818 | |
| Record name | 3-(5-Formyl-2,3-dihydro-1H-indol-1-yl)propyl benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80693818 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
309.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(5-Formylindolin-1-yl)propyl benzoate | |
CAS RN |
350797-52-3 | |
| Record name | 3-(5-Formyl-2,3-dihydro-1H-indol-1-yl)propyl benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80693818 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



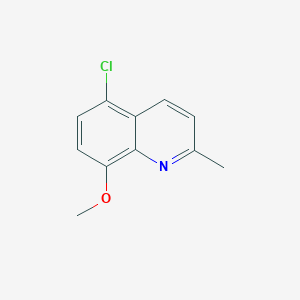

![1-(3-Aminobenzo[B]thiophen-2-YL)ethanone](/img/structure/B3189686.png)
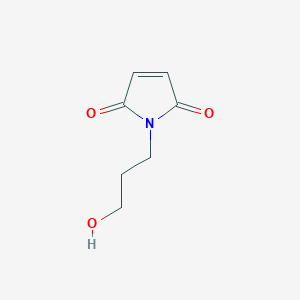
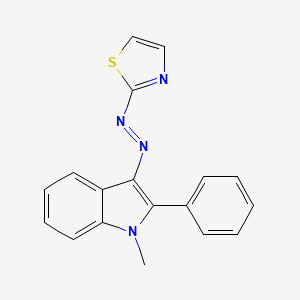
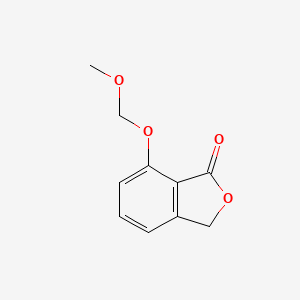
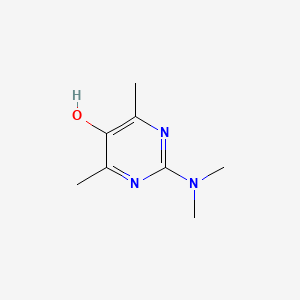
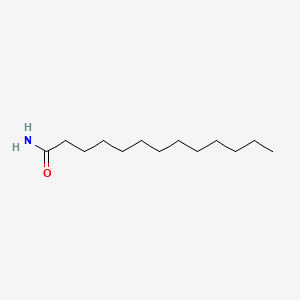
![2-[(2-Methoxyethyl)amino]ethan-1-ol](/img/structure/B3189732.png)
